molecular formula C15H14N4O2 B2978156 3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid CAS No. 890007-02-0

3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Cat. No.: B2978156
CAS No.: 890007-02-0
M. Wt: 282.303
InChI Key: OPVDRIOAZSEKCF-UHFFFAOYSA-N
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Description

3',5'-Dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is a high-purity, bipyrazole-based chemical compound intended for research and development purposes exclusively . This molecule serves as a versatile organic building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex heterocyclic systems. Its structure, featuring a carboxylic acid functional group, allows for further derivatization and exploration of structure-activity relationships (SAR) . Researchers can investigate its potential as a precursor for compounds with specific biological activities. Structurally related bipyrazole and phenylpyrazole compounds have been identified as potential inhibitors of phosphodiesterase enzymes, such as PDE4D, suggesting a research pathway for developing therapeutics for inflammatory diseases and central nervous system (CNS) disorders . The compound is supplied as a dry powder and should be stored at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-9-14(12-8-13(15(20)21)17-16-12)10(2)19(18-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVDRIOAZSEKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of phenylhydrazine with a suitable diketone or β-diketone derivative under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by further modifications to introduce the methyl groups and carboxylic acid functionality.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrazoles and phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of heterocyclic compounds.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable candidate for drug development.

Medicine: In the medical field, 3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is being explored for its therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including infections and chronic conditions.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which 3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The phenyl group and pyrazole rings play a crucial role in binding to enzymes and receptors, leading to biological responses. The exact pathways and targets vary depending on the application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s structural analogs vary in substituents on the pyrazole rings, significantly altering their properties:

Compound Name Substituents (Position) Key Properties/Notes Reference
1'-Isopropyl-3',5'-dimethyl derivative Isopropyl (1'), Methyl (3',5') Higher lipophilicity due to branched alkyl group; discontinued due to stability issues
1'-Ethyl-3',5'-dimethyl derivative Ethyl (1'), Methyl (3',5') Moderate lipophilicity; commercially available with CAS 1048925-07-0
1'-Butyl-3',5'-dimethyl derivative Butyl (1'), Methyl (3',5') Increased alkyl chain length enhances solubility in non-polar solvents
5-Phenyl-1H-pyrazole-3-carboxylic acid Phenyl (5) Reduced planarity compared to bipyrazole core; lower melting point
1'-Ethyl-3',5'-dimethyl-4-carbaldehyde Aldehyde (4) Higher reactivity due to aldehyde group; used in further derivatization
  • Key Observations: Lipophilicity: Alkyl substituents (e.g., ethyl, isopropyl) increase lipophilicity, impacting membrane permeability in drug design . Crystallinity: The phenyl group in the target compound may improve crystal packing, as seen in analogs with aromatic substituents .

Commercial Availability and Stability

  • Target Compound: Not listed in commercial catalogs (), suggesting custom synthesis is required.
  • Analogs :
    • Discontinued Compounds : 1'-Isopropyl and 1'-propyl derivatives are discontinued, possibly due to synthesis complexity or stability issues .
    • Storage Requirements : Ethyl derivatives (e.g., CAS 1048925-07-0) require dry, cold storage to prevent degradation .

Biological Activity

3',5'-Dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C15H14N4O2
  • Molecular Weight : 282.30 g/mol
  • CAS Number : 890007-02-0

Anticancer Activity

Research has demonstrated that 3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid exhibits notable anticancer properties. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: IC50 Values in Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
PC-3 (Prostate)15.0
A549 (Lung)18.0

These findings suggest that the compound targets specific molecular pathways involved in cancer progression, potentially altering signaling cascades that promote cell survival and proliferation .

Antibacterial Activity

The compound has also shown promising antibacterial activity against several pathogenic bacteria. Studies report minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antibacterial Efficacy

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus40
P. aeruginosa45

The antibacterial mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine levels in various models of inflammation.

Case Study: Anti-inflammatory Activity
A recent study evaluated the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting potential for treating inflammatory diseases .

The precise mechanism by which 3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid exerts its biological effects is still under investigation. However, it is believed to interact with specific protein targets involved in cellular signaling pathways.

Key Targets Identified:

  • Phosphodiesterase 4D (PDE4D) : This enzyme plays a crucial role in regulating cAMP levels within cells, impacting various physiological responses .

Q & A

Q. What multi-step synthetic routes are commonly employed to prepare 3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid, and how are reaction conditions optimized for yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by Suzuki-Miyaura cross-coupling to introduce aryl groups. For example, Suzuki coupling of brominated pyrazole intermediates with aryl boronic acids in degassed DMF/water mixtures using Pd(PPh₃)₄ and K₃PO₄ achieves regioselective aryl substitution . Hydrolysis of ester intermediates (e.g., ethyl pyrazole-5-carboxylate) under basic conditions (NaOH/EtOH) yields the carboxylic acid derivative . Optimizing catalyst loading (e.g., 5 mol% Pd), temperature (80–100°C), and reaction time (12–24 hrs) improves yields to >70%.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • IR Spectroscopy : Confirm carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations (N-H bend at ~1550 cm⁻¹) .
  • NMR : Analyze ¹H NMR for phenyl proton multiplicity (e.g., singlet for para-substituted phenyl at δ 7.2–7.5 ppm) and methyl group integration (δ 2.3–2.6 ppm). ¹³C NMR should show carbonyl carbon at ~165 ppm .
  • HPLC/GC-MS : Use reverse-phase C18 columns (MeCN/H₂O mobile phase) to assess purity (>95%) and confirm molecular ion peaks via ESI-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and guide reactivity studies of this compound?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For pyrazole-carboxylic acids, the HOMO is localized on the pyrazole ring, while the LUMO resides on the carboxylic group, suggesting reactivity at these positions. Solvent effects (PCM model) and Mulliken charge analysis further explain protonation/deprotonation trends in biological environments . Parameters like Gibbs free energy (ΔG) and dipole moments are critical for comparing tautomeric stability and solubility .

Q. What strategies address contradictions in reported biological activity data for pyrazole-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To resolve:
  • Dose-Response Curves : Standardize IC₅₀ measurements across multiple assays (e.g., anticonvulsant activity via MES/scPTZ tests) .
  • Structural Confirmation : Re-evaluate compound purity via X-ray crystallography or 2D NMR to rule out isomer interference .
  • Meta-Analysis : Cross-reference SAR data to identify substituent-dependent trends (e.g., electron-withdrawing groups enhancing anticonvulsant potency) .

Q. Which functional group modifications improve solubility of this compound while retaining bioactivity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide groups to maintain hydrogen-bonding capacity while enhancing solubility .
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the N1-position of the pyrazole ring, as seen in derivatives with improved aqueous solubility (>5 mg/mL) .
  • Salt Formation : Prepare sodium or lysine salts to increase solubility in physiological buffers without altering core pharmacophores .

Q. How do molecular docking studies inform the design of derivatives targeting specific enzymes (e.g., cyclooxygenase-2)?

  • Methodological Answer :
  • Protein Preparation : Retrieve enzyme structures (e.g., COX-2 PDB ID 5KIR) and optimize protonation states using tools like AutoDockTools.
  • Ligand Docking : Perform rigid-flexible docking (e.g., Lamarckian GA) to identify binding poses. Pyrazole-carboxylic acids often anchor via hydrogen bonds to Arg120 and Tyr355 in COX-2 .
  • Binding Affinity Analysis : Calculate ΔG values to prioritize derivatives with stronger interactions. For example, methyl groups at 3' and 5' positions enhance hydrophobic contacts with Val349 .

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